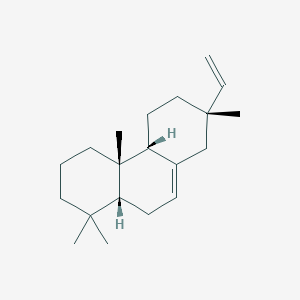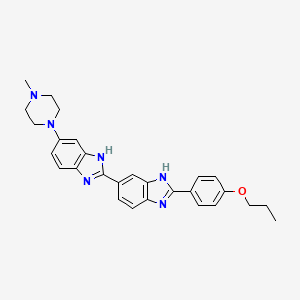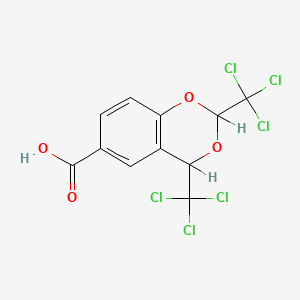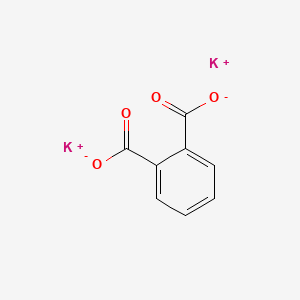
Isocyanure de n-butyle
Vue d'ensemble
Description
L’Isocyanure de n-butyle est un composé organique appartenant à la classe des isocyanures, qui sont caractérisés par le groupe fonctionnel –N≡C. Ce composé est connu pour son odeur distinctive et souvent désagréable. Les isocyanures, y compris l’this compound, sont utilisés comme éléments constitutifs en synthèse organique en raison de leur réactivité unique et de leur capacité à former diverses liaisons chimiques .
Applications De Recherche Scientifique
N-Butyl Isocyanide has a wide range of applications in scientific research:
Mécanisme D'action
Le mécanisme d’action de l’isocyanure de n-butyle implique sa capacité à former des complexes avec les ions métalliques et les protéines. Par exemple, il peut se lier au fer de l’hème dans le cytochrome P450, affectant l’activité de l’enzyme . La réactivité unique du composé est due à son groupe isocyanure attracteur d’électrons, qui augmente l’acidité des protons adjacents et facilite les réactions nucléophiles et électrophile .
Analyse Biochimique
Biochemical Properties
n-Butyl isocyanide plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. One notable interaction is with myoglobin, a heme-binding protein involved in oxygen transport . n-Butyl isocyanide binds to the heme group in myoglobin, affecting its oxygen-binding properties. Additionally, it interacts with cytochrome c’, a protein involved in electron transport . These interactions highlight the compound’s potential to modulate biochemical pathways.
Cellular Effects
n-Butyl isocyanide influences various cellular processes and functions. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can alter the expression of genes involved in oxidative stress response and metabolic regulation . Furthermore, n-Butyl isocyanide impacts cellular metabolism by modulating the activity of enzymes involved in energy production and redox balance.
Molecular Mechanism
The molecular mechanism of n-Butyl isocyanide involves its binding interactions with biomolecules. The compound binds to the heme group in myoglobin, leading to changes in its conformation and oxygen-binding properties . Additionally, n-Butyl isocyanide can inhibit or activate enzymes by interacting with their active sites, thereby influencing their catalytic activity . These molecular interactions contribute to the compound’s overall biochemical effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of n-Butyl isocyanide can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that n-Butyl isocyanide remains stable under certain conditions, but it can degrade over time, leading to changes in its biochemical activity . Long-term exposure to n-Butyl isocyanide has been observed to affect cellular function, including alterations in gene expression and metabolic pathways.
Dosage Effects in Animal Models
The effects of n-Butyl isocyanide vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function, while higher doses can lead to significant biochemical and physiological changes . Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. High doses of n-Butyl isocyanide can also result in toxic or adverse effects, highlighting the importance of dosage optimization in experimental studies.
Metabolic Pathways
n-Butyl isocyanide is involved in various metabolic pathways, interacting with enzymes and cofactors. The compound can affect metabolic flux by modulating the activity of key enzymes involved in energy production and redox balance . Additionally, n-Butyl isocyanide can influence metabolite levels, leading to changes in cellular metabolism and overall biochemical homeostasis.
Transport and Distribution
Within cells and tissues, n-Butyl isocyanide is transported and distributed through interactions with transporters and binding proteins. These interactions influence the compound’s localization and accumulation in specific cellular compartments . Understanding the transport and distribution of n-Butyl isocyanide is crucial for elucidating its biochemical effects and potential therapeutic applications.
Subcellular Localization
The subcellular localization of n-Butyl isocyanide plays a critical role in its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization affects its interactions with biomolecules and its overall biochemical effects.
Méthodes De Préparation
L’isocyanure de n-butyle peut être synthétisé par plusieurs méthodes. Une voie de synthèse courante implique la formylation de la n-butylamine, suivie de la déshydratation du formamide résultant pour produire l’isocyanure. Ce processus nécessite généralement un agent déshydratant et une base . Une autre méthode implique la réaction de la n-butylamine avec le chlorure de carbonyle en présence d’un solvant comme le diméthylbenzène, suivie d’une distillation pour obtenir une pureté élevée . Les méthodes de production industrielle visent souvent à optimiser le rendement, la pureté et la sécurité, étant donné la nature dangereuse des isocyanures .
Analyse Des Réactions Chimiques
L’isocyanure de n-butyle subit diverses réactions chimiques, notamment :
Oxydation : Les isocyanures peuvent être oxydés pour former les isocyanates correspondants.
Réduction : Les réactions de réduction peuvent convertir les isocyanures en amines.
Réactions multicomposants : L’this compound est un réactif clé dans les réactions multicomposants telles que les réactions d’Ugi et de Passerini, qui sont utilisées pour synthétiser des molécules complexes.
Applications de la recherche scientifique
L’this compound a un large éventail d’applications dans la recherche scientifique :
Comparaison Avec Des Composés Similaires
L’isocyanure de n-butyle peut être comparé à d’autres isocyanures tels que l’isocyanure de méthyle, l’isocyanure de tert-butyle et l’isocyanure de phényle. Bien que tous ces composés partagent le groupe fonctionnel isocyanure, ils diffèrent par leur réactivité et leurs applications :
Isocyanure de méthyle : Connu pour son utilisation en chimie de coordination et comme ligand dans les complexes métalliques.
Isocyanure de tert-butyle : Souvent utilisé en synthèse organique en raison de son encombrement stérique et de sa stabilité.
Isocyanure de phényle : Utilisé dans la synthèse de composés aromatiques et comme élément constitutif en chimie organique.
L’this compound est unique en raison de son équilibre entre réactivité et stabilité, ce qui en fait un composé polyvalent dans les applications de recherche et industrielles.
Propriétés
IUPAC Name |
1-isocyanobutane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N/c1-3-4-5-6-2/h3-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSBLVBBRXSCOKU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[N+]#[C-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50182047 | |
| Record name | Butyl isocyanide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50182047 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
83.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Clear colorless liquid with a stench; [Sigma-Aldrich MSDS] | |
| Record name | Butyl isocyanide | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/20380 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
2769-64-4 | |
| Record name | Butyl isocyanide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2769-64-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Butyl isocyanide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002769644 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Butyl Isocyanide | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01826 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Butyl isocyanide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50182047 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-butyl isocyanide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.599 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BUTYL ISOCYANIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2T7Q0CK9IF | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is butyl isocyanide?
A1: Butyl isocyanide, also known as n-butyl isocyanide, is an organic compound with the formula C5H9N. It belongs to the isocyanide family, characterized by the functional group –N≡C.
Q2: What is the molecular weight of butyl isocyanide?
A2: The molecular weight of butyl isocyanide is 83.13 g/mol. []
Q3: Can you describe the spectroscopic data for butyl isocyanide?
A3: Butyl isocyanide exhibits a characteristic infrared (IR) absorption band for the isocyanide functional group (–N≡C) around 2100-2200 cm⁻¹. Additionally, its ¹H NMR spectrum shows distinct signals for the butyl group protons. [, , ]
Q4: What are the common applications of butyl isocyanide in chemistry?
A4: Butyl isocyanide finds significant use as a ligand in organometallic chemistry and as a building block in organic synthesis. It participates in various reactions, including insertion reactions, cycloadditions, and multicomponent reactions, enabling the synthesis of complex molecules. [, , , , ]
Q5: How does butyl isocyanide interact with transition metals?
A5: Butyl isocyanide readily coordinates to transition metals like palladium(II) and platinum(II), forming stable complexes. This interaction stems from the isocyanide group's ability to donate electrons from the carbon atom's lone pair and accept electrons into its π* orbitals. [, , ]
Q6: Can you provide an example of butyl isocyanide's role in palladium-catalyzed reactions?
A6: In palladium-catalyzed reactions, butyl isocyanide often participates in insertion reactions. For example, it can insert into the palladium-carbon bond of an aryl palladium intermediate, leading to the formation of a new carbon-carbon bond. This strategy is valuable in synthesizing biaryl ketones. [, ]
Q7: How does butyl isocyanide contribute to the synthesis of heterocycles?
A7: Butyl isocyanide acts as a one-carbon synthon in multicomponent reactions like the Ugi reaction, enabling the efficient assembly of various heterocycles, including imidazoles and oxazoles. [, ]
Q8: Has butyl isocyanide been investigated for biological activity?
A8: Research shows that some butyl isocyanide derivatives exhibit potential anticancer activities. For example, certain triazole-oxazole derivatives, synthesized using butyl isocyanide, demonstrated activity against human gastric cancer cells. []
Q9: How does the structure of butyl isocyanide influence its reactivity?
A9: The butyl group's steric bulk can influence the reactivity and selectivity of reactions involving butyl isocyanide. For instance, in reactions with metal complexes, the butyl group may direct the approach of other reagents, influencing the stereochemistry of the product. []
Q10: How is butyl isocyanide used in studies of protein dynamics?
A10: Butyl isocyanide serves as a useful probe in studying protein dynamics, particularly in hemoproteins like myoglobin. Upon photodissociation of the butyl isocyanide-myoglobin complex, researchers can observe changes in the protein's conformation as the ligand rebinds. These studies reveal insights into the protein's structural flexibility and its role in ligand binding. [, ]
Q11: How does butyl isocyanide compare to other isocyanides in its applications?
A11: While butyl isocyanide shares similarities with other isocyanides, its unique properties, like its steric bulk, can influence its reactivity and selectivity in specific reactions. For instance, in the synthesis of bis(tetrazolato) complexes, tert-butyl isocyanide showed distinct reactivity compared to other alkyl isocyanides. []
Q12: What are the safety considerations associated with handling butyl isocyanide?
A12: Butyl isocyanide is flammable and highly toxic. It's crucial to handle it with extreme caution, ensuring proper ventilation and using appropriate personal protective equipment during handling. [, ]
Q13: How is computational chemistry used to study butyl isocyanide?
A13: Computational methods, such as Density Functional Theory (DFT), can predict the reactivity and selectivity of butyl isocyanide in various reactions. These calculations can guide experimental design and help elucidate reaction mechanisms. For example, DFT studies were used to understand the mechanism of pyrrole formation from butyl isocyanide and alkynes in the presence of a palladium catalyst. [, ]
Q14: Can you explain the concept of "convertible isonitrile" in the context of butyl isocyanide?
A14: The term "convertible isonitrile" refers to the ability to chemically transform the isocyanide group into other functional groups. For example, the tert-butyl group in butyl isocyanide can be selectively removed under specific conditions, revealing a primary amine. This transformation expands the synthetic utility of butyl isocyanide in accessing diverse molecular scaffolds. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-Carbamoyl-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B1202008.png)





![(2-{15-[2-(2,5-Dioxo-2,5-dihydro-1h-pyrrol-1-yl)ethoxy]-15-oxopentadecyl}-2-ethyl-4,4-dimethyl-1,3-oxazolidin-3-yl)oxidanyl](/img/structure/B1202019.png)






